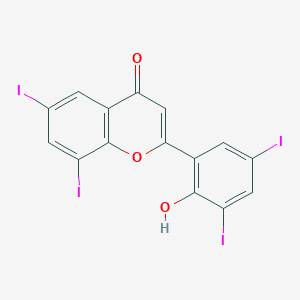
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone, yielding phenacyl carbodithioate . This intermediate is then subjected to cyclization using an eco-friendly reagent, HPW-SiO2, to form the desired tricyclic flavonoid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antiproliferative effects are linked to the induction of apoptosis and inhibition of cell division in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxy-3,5-diiodophenyl)-6-(3-methoxyphenoxy)-1,3-benzothiazole: This compound shares a similar iodine-substituted phenyl structure but differs in its benzothiazole core.
1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine: This compound also contains iodine-substituted phenyl groups and exhibits aggregation-induced emission enhancement.
Uniqueness
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is unique due to its tricyclic flavonoid structure, which imparts distinct chemical and biological properties. Its multiple iodine substitutions enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
831224-45-4 |
|---|---|
Fórmula molecular |
C15H6I4O3 |
Peso molecular |
741.82 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3,5-diiodophenyl)-6,8-diiodochromen-4-one |
InChI |
InChI=1S/C15H6I4O3/c16-6-1-8-12(20)5-13(22-15(8)11(19)4-6)9-2-7(17)3-10(18)14(9)21/h1-5,21H |
Clave InChI |
WEKFWANIYMICSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
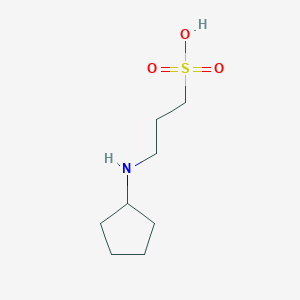
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
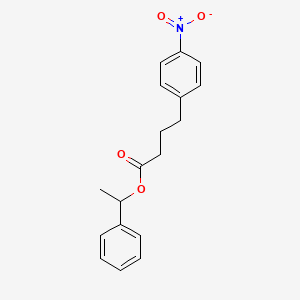
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
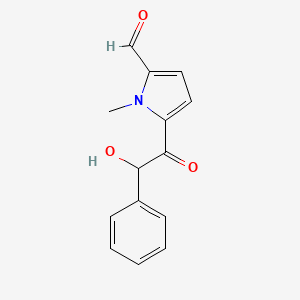
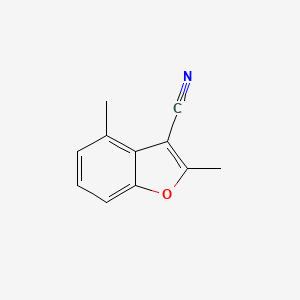
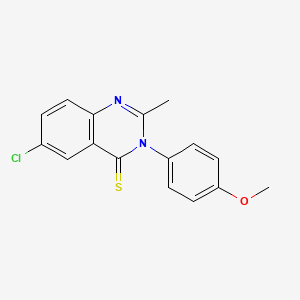
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
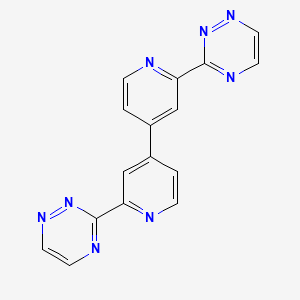
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
